molecular formula C9H18N4O2 B14061017 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide CAS No. 1082433-66-6

2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide

Cat. No.: B14061017
CAS No.: 1082433-66-6
M. Wt: 214.27 g/mol
InChI Key: UEKRNYJDJYESFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide is a chemical compound with the molecular formula C9H18N4O2 and a molecular weight of 214.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide typically involves the reaction of piperazine derivatives with acylating agents. One common method involves the reaction of N-methylacetamide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are often studied using molecular docking and dynamics simulations .

Comparison with Similar Compounds

2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1082433-66-6

Molecular Formula

C9H18N4O2

Molecular Weight

214.27 g/mol

IUPAC Name

2-[4-(2-aminoacetyl)piperazin-1-yl]-N-methylacetamide

InChI

InChI=1S/C9H18N4O2/c1-11-8(14)7-12-2-4-13(5-3-12)9(15)6-10/h2-7,10H2,1H3,(H,11,14)

InChI Key

UEKRNYJDJYESFT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCN(CC1)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.